3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea
Description
3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea is a urea derivative featuring a dihydropyrazine core substituted with a 4-bromophenyl group and a 3,4-dimethylphenyl moiety. The bromophenyl group may enhance lipophilicity and electronic effects, while the dimethylphenyl substituent could influence steric bulk and solubility.
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-12-3-6-15(11-13(12)2)22-19(26)23-17-18(25)24(10-9-21-17)16-7-4-14(20)5-8-16/h3-11H,1-2H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDXKSXWCUVZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrazoline and Urea Derivatives
The compound shares partial structural homology with pyrazoline derivatives synthesized in , such as 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline . These analogues feature a 3,4-dimethylphenyl group and alkoxy-substituted phenyl rings but lack the urea linkage and dihydropyrazine core. Key differences include:
- Backbone : Pyrazoline derivatives have a five-membered ring, whereas the target compound’s dihydropyrazine is a six-membered partially unsaturated ring.
Comparison with Urea-Containing Compounds
describes N-(2,4-difluorophenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea, a urea derivative with a triazine core . Key contrasts include:
- Core Heterocycle : The target compound’s dihydropyrazine vs. triazine in .
- Substituents: The bromophenyl and dimethylphenyl groups in the target compound differ from the morpholino-triazine and difluorophenyl groups in .
Physicochemical Properties
While direct data for the target compound are unavailable, trends from analogues can be extrapolated:
Biological Activity
The compound 3-[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea is a member of the dihydropyrazinone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 444.3 g/mol
- CAS Number : 899945-50-7
The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially influencing disease processes.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that are crucial for cellular function.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show enhanced antibacterial properties due to increased electron density from bromine substitution. This may enhance binding to bacterial targets, leading to improved efficacy against infections .
- Antitumor Effects : Dihydropyrazinones have been investigated for their anticancer properties. The presence of the bromophenyl group is believed to enhance cytotoxic activity against various cancer cell lines by disrupting cellular processes critical for tumor growth.
Case Study 1: Antibacterial Activity
A comparative study on similar compounds demonstrated that the brominated derivative exhibited significantly higher antibacterial activity compared to its chlorinated analogs. The increased electron density from the bromine atom was linked to enhanced interaction with bacterial enzymes .
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.
Data Table: Comparison of Biological Activities
Q & A
Basic: What are the critical steps and characterization methods for synthesizing 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea?
Answer:
The synthesis involves:
- Stepwise functionalization : Coupling of the bromophenyl-pyrazine core with the urea moiety via nucleophilic substitution or condensation reactions. Key intermediates include thioether or acetamide derivatives (e.g., as seen in structurally similar compounds) .
- Reaction optimization : Control of temperature (e.g., 60–80°C for condensation), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours) to minimize side products .
- Purification : Column chromatography (e.g., silica gel with 10% methanol/dichlorethane) or recrystallization for high purity (>95%) .
- Characterization :
Basic: What reaction conditions are critical for achieving high yield in the synthesis of this compound?
Answer:
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in purification .
- Temperature control : Maintain 60–80°C during condensation to balance reaction rate and decomposition .
- Catalyst use : Acidic/basic catalysts (e.g., p-toluenesulfonic acid) may accelerate urea bond formation .
- Stoichiometry : Precise molar ratios (1:1–1.2) of reactants to avoid excess reagent contamination .
- Inert atmosphere : Nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., pyrazine rings) .
Advanced: How can computational and statistical methods optimize the synthesis of this compound?
Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., 2^k or response surface methodology) to identify interactions between variables (temperature, solvent ratio, catalyst loading). This minimizes trial-and-error approaches and reduces experimental runs by 30–50% .
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., via Gaussian or ORCA software) to identify energy barriers and optimize conditions .
- Machine learning : Train models on existing reaction data to predict optimal conditions for novel derivatives .
- Feedback loops : Integrate experimental results (e.g., yields, purity) into computational models for iterative refinement .
Advanced: How should researchers address contradictory data in biological activity studies for this compound?
Answer:
- Replicate assays : Confirm activity across multiple cell lines (e.g., cancer vs. non-cancerous) and assay types (e.g., MTT vs. apoptosis markers) to rule out false positives .
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate specific activity from cytotoxicity .
- Structural validation : Re-characterize the compound post-assay (via NMR/HPLC) to confirm stability and rule out degradation artifacts .
- Cross-disciplinary collaboration : Partner with computational biologists to model target interactions (e.g., kinase binding pockets) and reconcile discrepancies .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize derivatives with variations in:
- Biological testing : Screen derivatives against target proteins (e.g., kinases, inflammatory markers) using SPR or fluorescence polarization assays .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical functional groups (e.g., urea carbonyl as a hydrogen bond acceptor) .
- Data integration : Combine SAR data with molecular dynamics simulations to predict binding affinities .
Advanced: How to mitigate stability issues during reactions involving this compound?
Answer:
- Degradation analysis : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways (e.g., hydrolysis of the urea group) .
- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive sites during synthesis .
- Low-temperature storage : Store intermediates at –20°C in anhydrous solvents (e.g., DMSO) to prevent oxidation .
- In situ monitoring : Employ ReactIR or UV-vis spectroscopy to detect unstable intermediates and adjust conditions in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
